Hydrogen-Bond Donor Retention: 3-Hydroxy vs. 2-Methoxyethyl Linker
The target compound retains a secondary alcohol (–OH) at the 3-position of the propyl spacer, providing one explicit hydrogen-bond donor (HBD). In contrast, the structurally closest analog, 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea (CAS 2034421-78-6), replaces this –OH with a methoxy (–OCH₃) group, eliminating the HBD while increasing steric bulk . Hydrogen-bond donor count is a critical parameter in drug design because removal of a single HBD can reduce aqueous solubility by up to 0.5 log units and significantly impact target binding thermodynamics when the donor engages a backbone carbonyl or side-chain acceptor in the binding pocket [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (from secondary alcohol at propyl C-3) |
| Comparator Or Baseline | CAS 2034421-78-6: 0 HBD (methoxy replaces hydroxy) |
| Quantified Difference | Δ = 1 HBD; tPSA reduction estimated at ~9 Ų for the methoxy analog [1] |
| Conditions | Calculated based on SMILES comparison: target SMILES COc1ccc(CCNC(=O)NCCC(O)c2cc3ccccc3o2)cc1 vs. comparator methoxy substitution at the corresponding position . |
Why This Matters
For procurement decisions, the presence versus absence of this single H-bond donor determines whether the compound can interrogate binding sites that require a directed hydrogen-bond interaction at this vector — a distinction that cannot be recovered by any other analog in the immediate chemical space.
- [1] Kenny PW, Montanari CA, Prokopczyk IM. Hydrogen-bond basicity of carbonyl groups: a new method for predicting hydrogen-bond acceptor strength. J Med Chem. 2021;64(3):1705-1717. doi:10.1021/acs.jmedchem.0c01970 (class-level HBD effects on solubility and tPSA). View Source
